molecular formula C21H14ClN5O2 B13360447 5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile

5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile

Cat. No.: B13360447
M. Wt: 403.8 g/mol
InChI Key: CKQAZIGRCMGSRB-UHFFFAOYSA-N
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Description

5’-Amino-5-chloro-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-5-chloro-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde under basic conditions . This reaction is followed by cyclization and subsequent functional group transformations to yield the final spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

5’-Amino-5-chloro-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spiro structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of the target compound.

    5-Chloro-3-methyl-1-phenylpyrazole: Shares structural similarities but lacks the spiro configuration.

    Indole derivatives: Commonly used in medicinal chemistry for their biological activities.

Uniqueness

The uniqueness of 5’-Amino-5-chloro-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for diverse functionalization and potential for high specificity in biological interactions.

Properties

Molecular Formula

C21H14ClN5O2

Molecular Weight

403.8 g/mol

IUPAC Name

5'-amino-5-chloro-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile

InChI

InChI=1S/C21H14ClN5O2/c1-11-17-19(27(26-11)13-5-3-2-4-6-13)29-16(10-23)18(24)21(17)14-9-12(22)7-8-15(14)25-20(21)28/h2-9H,24H2,1H3,(H,25,28)

InChI Key

CKQAZIGRCMGSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)C#N)N)C5=CC=CC=C5

Origin of Product

United States

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